

4-Chlorothiophene-2-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 4-Chlorothiophene-2-carboxylic acid

Cat. No.: B3037774

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An In-Depth Technical Guide to **4-Chlorothiophene-2-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

4-Chlorothiophene-2-carboxylic acid is a substituted heterocyclic compound featuring a five-membered aromatic thiophene ring. The presence of both a reactive carboxylic acid group at the 2-position and a chlorine atom at the 4-position makes it a valuable and versatile building block in synthetic organic chemistry.^[1] Its unique electronic and structural properties are leveraged by researchers and drug development professionals for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, its applications in research, and essential safety guidelines.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key identifiers and properties of **4-Chlorothiophene-2-carboxylic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_5H_3ClO_2S$	[1] [2] [3]
Molecular Weight	162.59 g/mol	[2] [4]
CAS Number	59614-95-8	[1] [2] [3] [5]
IUPAC Name	4-chlorothiophene-2-carboxylic acid	[2]
Appearance	Solid at room temperature	[1]
Solubility	Soluble in polar organic solvents	[1]
Storage Conditions	Store at 2-8°C in a dark place under an inert atmosphere	

Synthesis and Purification

The synthesis of **4-Chlorothiophene-2-carboxylic acid** requires precise control of reaction conditions to ensure high yield and purity. A common and reliable method involves the hydrolysis of its corresponding methyl ester, a process that is both scalable and reproducible.

Synthetic Rationale

Ester hydrolysis is a fundamental transformation in organic synthesis. The choice of a base-catalyzed hydrolysis using a strong base like sodium hydroxide is effective for saponifying the ester functionality. The subsequent acidification protonates the resulting carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution, which simplifies its isolation. This two-step, one-pot process is efficient for producing the target acid from a readily available ester precursor.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the hydrolysis of Methyl 4-chlorothiophene-2-carboxylate to yield **4-Chlorothiophene-2-carboxylic acid**.

Materials and Equipment:

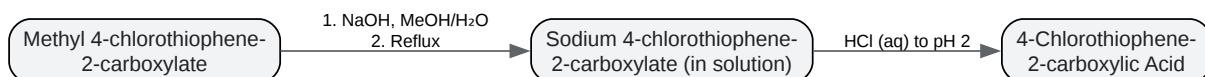
- Methyl 4-chlorothiophene-2-carboxylate
- Methanol (MeOH)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Hydrochloric Acid (HCl), concentrated
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- pH paper or pH meter
- Büchner funnel and filter paper

Step-by-Step Procedure:

- **Dissolution:** In a round-bottom flask, dissolve Methyl 4-chlorothiophene-2-carboxylate (1 equivalent) in methanol (approx. 10 mL per gram of ester).
- **Base Addition:** Prepare a 2 M aqueous solution of sodium hydroxide (2.5 equivalents). Add the NaOH solution to the stirred ester solution at room temperature.
- **Reaction:** Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
- **Solvent Removal:** After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.
- **Acidification:** Dilute the remaining aqueous residue with deionized water. Place the flask in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is ~2. A precipitate will form.

- Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.
- Drying: Dry the purified solid product under vacuum to a constant weight. The resulting white to off-white solid is **4-Chlorothiophene-2-carboxylic acid**.

Synthesis Pathway Visualization



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Caption: Synthesis of **4-Chlorothiophene-2-carboxylic Acid** via base-catalyzed hydrolysis.

Quality Control and Analytical Characterization

The Importance of Purity

In the context of drug discovery and development, the purity of a chemical intermediate is paramount. Impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a robust analytical workflow is essential to validate the identity, structure, and purity of synthesized **4-Chlorothiophene-2-carboxylic acid**.

Recommended Analytical Workflow

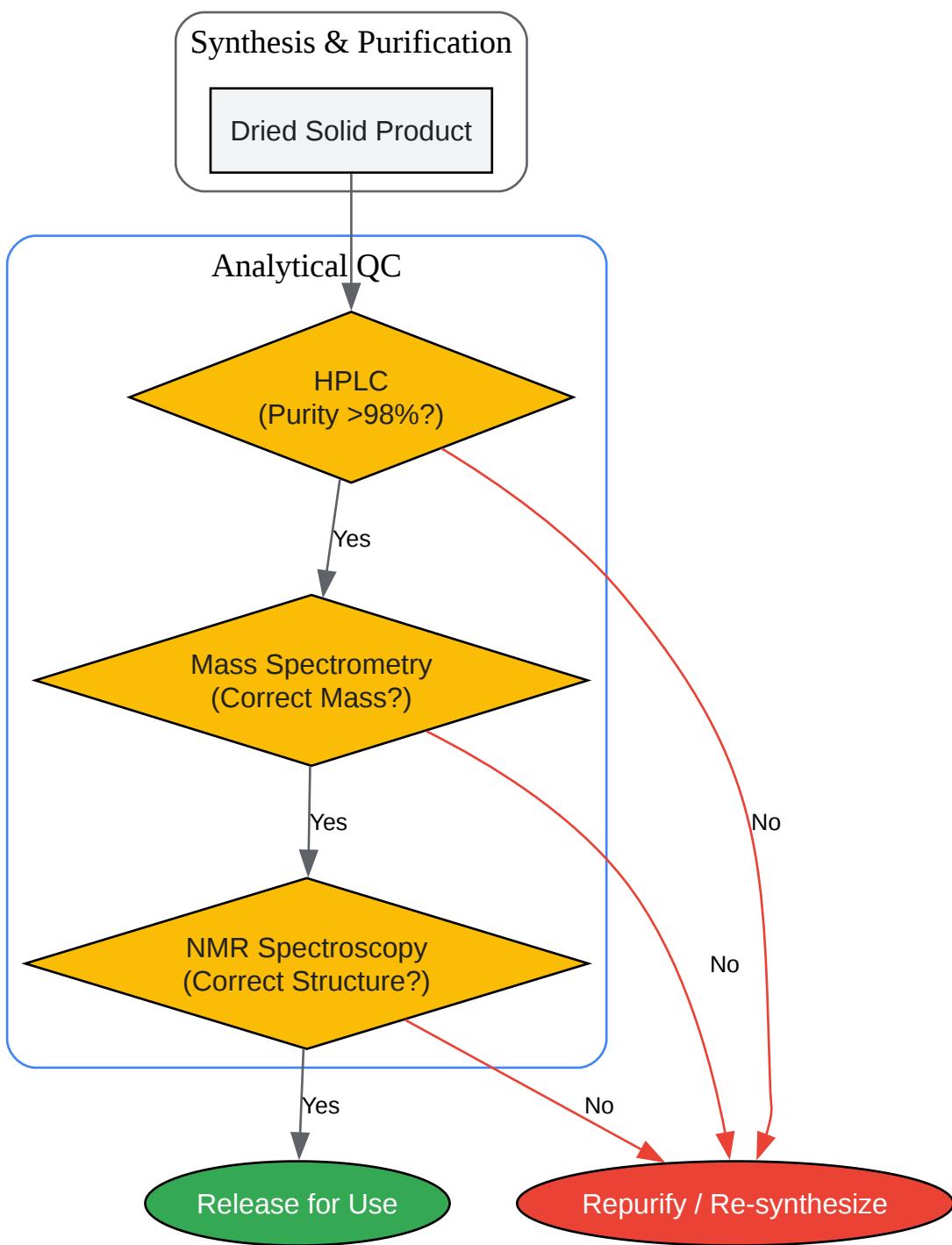
A multi-technique approach is required for comprehensive characterization.

- Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode should be used to confirm the molecular weight. The expected $[M-H]^-$ ion would be observed at an m/z corresponding to the deprotonated molecule.
- Structural Elucidation (NMR Spectroscopy):
 - ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, each integrating to one proton. These signals will appear as doublets due to coupling with each other, confirming the substitution pattern on the thiophene ring. The

acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D_2O .

- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon signals: two for the C-H carbons on the ring, two for the quaternary carbons (one attached to chlorine and one to the carboxyl group), and one for the carbonyl carbon of the carboxylic acid.
- Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically effective. Purity is calculated by the area percentage of the main product peak.

Analytical Workflow Diagram



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Caption: A typical quality control workflow for chemical intermediates.

Applications in Research and Drug Development

Role as a Heterocyclic Building Block

4-Chlorothiophene-2-carboxylic acid serves as a key intermediate for introducing the chlorothiophene scaffold into larger, more complex molecules.^[1] This moiety is of significant interest in medicinal chemistry due to the ability of the sulfur atom to engage in hydrogen bonding and the influence of the thiophene ring on the overall conformation and electronic properties of the molecule.

Precursor for Biologically Active Molecules

The two functional groups on the molecule provide orthogonal chemical reactivity:

- The carboxylic acid is readily converted into amides, esters, or acid chlorides, allowing for its incorporation into a wide range of structures via well-established coupling reactions.
- The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes it a powerful tool for building molecular diversity.^[1]

Analog Development and Structure-Activity Relationship (SAR) Studies

While direct applications of **4-Chlorothiophene-2-carboxylic acid** are specific, the utility of the broader class of chlorothiophene carboxylic acids is well-documented. For instance, the closely related isomer, 5-Chlorothiophene-2-carboxylic acid, is a critical intermediate in the industrial synthesis of the blockbuster anticoagulant drug Rivaroxaban.^{[6][7]} Furthermore, other dichlorinated thiophene carboxylic acids are used to prepare inhibitors of BACE1 and BACE2, enzymes implicated in Alzheimer's disease and type 2 diabetes, respectively.^[8] This highlights the therapeutic relevance of the chlorothiophene-carboxylic acid scaffold and underscores the importance of isomers like the 4-chloro variant for SAR studies and the development of novel drug candidates.

Safety, Handling, and Storage

Proper handling of **4-Chlorothiophene-2-carboxylic acid** is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if swallowed.^[2]

Hazard Category	GHS Pictogram	Hazard Statement	Precautionary Statement
Skin Irritation	GHS07	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing.
Eye Irritation	GHS07	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	GHS07	H335: May cause respiratory irritation	P261: Avoid breathing dust.
Acute Toxicity (Oral)	GHS07	H302: Harmful if swallowed	P264: Wash hands thoroughly after handling.

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.^{[9][10]} Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^{[10][11]} Avoid contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

Conclusion

4-Chlorothiophene-2-carboxylic acid, with a molecular weight of 162.59 g/mol, is more than a simple chemical; it is a strategic building block for innovation in the pharmaceutical and chemical industries. Its defined physicochemical properties, straightforward synthesis, and dual functional handles make it a valuable resource for researchers. By understanding its synthesis, characterization, applications, and safety protocols, scientists can effectively harness its potential to construct novel molecules with significant biological and material applications.

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